4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one
Description
4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
Molecular Formula |
C20H14ClN3O4 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H14ClN3O4/c1-11-10-15(23-28-11)24-17(12-6-8-22-9-7-12)16(19(26)20(24)27)18(25)13-2-4-14(21)5-3-13/h2-10,17,25H,1H3/b18-16- |
InChI Key |
PZMMAVUUIWHKSZ-VLGSPTGOSA-N |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC=NC=C4 |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzoyl chloride, 5-methyl-1,2-oxazole, and pyridine derivatives. Common synthetic routes could involve:
Acylation: Reacting 4-chlorobenzoyl chloride with a suitable nucleophile to introduce the benzoyl group.
Cyclization: Forming the pyrrol-2-one ring through intramolecular cyclization reactions.
Hydroxylation: Introducing the hydroxyl group at the 3-position using appropriate oxidizing agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, this compound could serve as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-METHYLBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
